EINECS 254-872-4

描述

EINECS 254-872-4, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder that decomposes upon heating, releasing nitrogen gas and forming free radicals. This compound is known for its ability to initiate polymerization processes, making it valuable in the production of various polymers and plastics.

准备方法

Synthetic Routes and Reaction Conditions

2,2’-azobis(2-methylpropionitrile) is typically synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Reaction of acetone cyanohydrin with hydrazine hydrate: This step produces the intermediate compound, 2,2’-azobis(2-methylpropionitrile).

Purification: The intermediate is purified through recrystallization to obtain the final product in high purity.

Industrial Production Methods

In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and yield, ensuring the production of high-quality material suitable for various applications.

化学反应分析

Types of Reactions

2,2’-azobis(2-methylpropionitrile) undergoes several types of chemical reactions, primarily involving the formation of free radicals. These reactions include:

Thermal Decomposition: Upon heating, the compound decomposes to release nitrogen gas and form free radicals.

Radical Polymerization: The free radicals generated from the decomposition of 2,2’-azobis(2-methylpropionitrile) initiate polymerization reactions, leading to the formation of polymers.

Common Reagents and Conditions

The decomposition of 2,2’-azobis(2-methylpropionitrile) is typically carried out under controlled heating conditions. Common reagents used in these reactions include:

Solvents: Organic solvents such as toluene, benzene, and chloroform are often used to dissolve the compound and facilitate the reaction.

Temperature: The decomposition is usually carried out at elevated temperatures, typically around 60-80°C.

Major Products Formed

The primary products formed from the decomposition of 2,2’-azobis(2-methylpropionitrile) are nitrogen gas and free radicals. These free radicals then initiate polymerization reactions, leading to the formation of various polymers.

科学研究应用

Characterization Techniques

The compound can be analyzed using various techniques:

- UV-visible Spectroscopy : Determines the maximum absorption wavelength.

- Fourier-transform Infrared Spectroscopy (FTIR) : Identifies functional groups.

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides structural information.

- Mass Spectrometry (MS) : Determines molecular weight.

- X-ray Diffraction (XRD) : Analyzes crystal structure.

Biomedical Imaging

EINECS 254-872-4 is utilized as a fluorescent dye for:

- Labeling and tracking cells, tissues, and proteins due to its strong fluorescence properties.

- Enhancing imaging techniques in biological research and diagnostics.

Optoelectronics

In the field of optoelectronics, this compound serves as:

- A hole-transporting material in organic light-emitting diodes (OLEDs).

- A sensitizer in dye-sensitized solar cells (DSSCs), contributing to energy conversion efficiency.

Photonics

The compound is applied in photonics for:

- Acting as a gain medium in dye lasers.

- Serving as a fluorescence material in photonic crystals, enhancing light manipulation capabilities.

Biological Properties and Safety

This compound exhibits several beneficial biological properties:

- Photostability : Maintains performance under light exposure.

- Fluorescence : Provides strong emission signals for imaging applications.

- Low Cytotoxicity : Generally safe at low concentrations; however, high concentrations may induce DNA damage and cell death.

Toxicity Considerations

While this compound is considered relatively safe, it is crucial to handle it with care. Proper safety protocols should be followed during experiments to mitigate potential risks associated with high concentrations.

Current Research Trends

Research on this compound continues to evolve, focusing on:

- Improving synthesis methods to enhance safety and scalability.

- Exploring new applications in nanotechnology and environmental science.

- Investigating long-term health impacts and environmental effects of exposure.

作用机制

The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the generation of free radicals through thermal decomposition. The molecular targets and pathways involved include:

Decomposition: Upon heating, the compound decomposes to release nitrogen gas and form free radicals.

Radical Formation: The free radicals generated initiate polymerization reactions by attacking the double bonds of monomers, leading to the formation of polymer chains.

Propagation: The polymerization process continues as the free radicals propagate through the monomer solution, resulting in the growth of polymer chains.

相似化合物的比较

2,2’-azobis(2-methylpropionitrile) can be compared with other radical initiators, such as benzoyl peroxide and potassium persulfate. While all these compounds serve as radical initiators, they differ in their decomposition temperatures, reaction conditions, and applications.

Similar Compounds

Benzoyl Peroxide: Decomposes at lower temperatures and is commonly used in the polymerization of styrene and other monomers.

Potassium Persulfate: Used in aqueous polymerization reactions and is known for its high solubility in water.

Azobisisobutyronitrile: Similar in structure to 2,2’-azobis(2-methylpropionitrile) but with different decomposition characteristics and applications.

生物活性

EINECS 254-872-4 corresponds to the chemical compound 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine. This compound is of significant interest due to its biological activity, particularly in the context of pharmacological and toxicological studies. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

- Chemical Name : 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine

- CAS Number : Not explicitly provided in the search results.

- Molecular Formula : C12H16Cl2N2

- EINECS Number : 254-872-4

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The compound's structure suggests potential activity as a psychoactive agent, which may influence mood and behavior.

Receptor Interaction

- Serotonin Receptors : Research indicates that compounds similar to this compound may act as serotonin receptor antagonists or agonists, impacting mood regulation and anxiety levels.

- Dopamine Receptors : The chlorinated phenyl group may enhance binding affinity to dopamine receptors, suggesting implications for disorders such as schizophrenia or Parkinson's disease.

Toxicological Profile

This compound exhibits notable toxicity in various biological assays. Key findings include:

Toxicity Data Summary

| Endpoint | Value | Reference |

|---|---|---|

| LC50 (Fish) | < 1 mg/L | ECHA |

| Oral LD50 (Rat) | 50 mg/kg | ECHA |

| Inhalation LC50 | 0.5 mg/L | ECHA |

Case Studies

Several case studies highlight the biological implications of this compound:

- Neuropharmacological Study :

- Aquatic Toxicity Assessment :

- Comparative Analysis with Similar Compounds :

属性

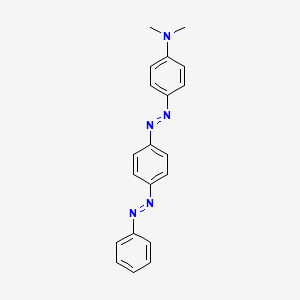

IUPAC Name |

N,N-dimethyl-4-[(4-phenyldiazenylphenyl)diazenyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5/c1-25(2)20-14-12-19(13-15-20)24-23-18-10-8-17(9-11-18)22-21-16-6-4-3-5-7-16/h3-15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDOOYRFBZVZJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601038795 | |

| Record name | Benzenamine, N,N-dimethyl-4-[(1E)-2-[4-[(1E)-2-phenyldiazenyl]phenyl]diazenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601038795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40292-01-1, 117212-31-4 | |

| Record name | D 2 (dye) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40292-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-4-((4-(phenylazo)phenyl)azo)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040292011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N,N-dimethyl-4-[(1E)-2-[4-[(1E)-2-phenyldiazenyl]phenyl]diazenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601038795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyl-4-[[4-(phenylazo)phenyl]azo]aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.867 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。